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Compound of Interest

Compound Name: 2,3,6-Trifluoropyridin-4-amine

Cat. No.: B1283207

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the
compound 2,3,6-Trifluoropyridin-4-amine (CAS Number: 63489-55-4). Due to the limited
availability of published experimental data for this specific molecule, this document leverages
spectral data from closely related analogs, namely 4-Amino-2,3,5,6-tetrafluoropyridine and
2,3,6-Trifluoroaniline, to predict and interpret the spectroscopic characteristics. This guide is
intended to serve as a valuable resource for researchers in the fields of medicinal chemistry,
materials science, and drug development by providing a foundational understanding of the
compound's structural features through spectroscopic analysis.

Chemical Structure and Properties

IUPAC Name: 2,3,6-Trifluoropyridin-4-amine Molecular Formula: CsHsFsN2 Molecular
Weight: 148.09 g/mol CAS Number: 63489-55-4[1]

Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data for 2,3,6-Trifluoropyridin-4-amine. The predictions are
based on the fundamental principles of spectroscopy and comparative analysis with structurally
similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework and
the electronic environment of fluorine atoms within a molecule. For 2,3,6-Trifluoropyridin-4-
amine, 'H NMR, 3C NMR, and *°F NMR spectra would be essential for complete structural

characterization.
2.1.1. Predicted *H NMR Data

The *H NMR spectrum is expected to show two main signals: one for the aromatic proton on
the pyridine ring and another for the amine protons.

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~6.5-7.5 Doublet of triplets (dt) 1H H-5
~4.0-55 Broad singlet (br s) 2H -NH:z

Note: The chemical shift of the amine protons can vary depending on the solvent and
concentration.

2.1.2. Predicted 3C NMR Data

The 3C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring,
each coupled to the attached fluorine atoms.

Chemical Shift (6) ppm C-F Coupling (JCF) Hz Assignment
~150 - 160 (d) Large C-2
~135 - 145 (d) Large C-3
~145 - 155 (s) - C-4
~110 - 120 (d) Small C-5
~155 - 165 (d) Large C-6

2.1.3. Predicted °F NMR Data
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The °F NMR spectrum is anticipated to display three distinct signals corresponding to the
three fluorine atoms, with coupling between them.

Chemical Shift (8) ppm Multiplicity Assighment
-80 to -100 Doublet of doublets (dd) F-2
-150 to -170 Doublet of doublets (dd) F-3
-70t0 -90 Doublet of doublets (dd) F-6

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For
2,3,6-Trifluoropyridin-4-amine, characteristic absorption bands for the amine group and the
fluoro-aromatic ring are expected.

Wavenumber (cm—?) Intensity Assignment

N-H stretching (asymmetric
3450 - 3250 Medium, two bands and symmetric) of primary

amine[2]

N-H bending of primary

1650 - 1580 Medium to strong ]

amine[2]

) C=C and C=N stretching of the

1600 - 1450 Medium to strong S

pyridine ring
1300 - 1100 Strong C-F stretching

C-N stretching (aromatic
1335 - 1250 Strong

amine)[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 2,3,6-Trifluoropyridin-4-amine, the molecular ion peak and characteristic
fragment ions are predicted.
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miz Interpretation
148 Molecular ion [M]*
129 M - F]*

121 [M - HCN]*

102 [M - HCN - F]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

discussed above.

NMR Spectroscopy

A sample of 2,3,6-Trifluoropyridin-4-amine would be dissolved in a deuterated solvent (e.qg.,
CDCls, DMSO-ds). 1H, 13C, and °F NMR spectra would be acquired on a high-resolution NMR
spectrometer (e.g., 400 MHz or higher).

Sample Preparation

Weigh Compound

Data Acquisition

e and Shi
eter [ Acquire 1H, 13C, 19F Spectra g

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy

The IR spectrum could be obtained using either a KBr pellet method or an Attenuated Total
Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer.
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Caption: General workflow for IR spectroscopic analysis.

Mass Spectrometry

Mass spectral data would be obtained using a mass spectrometer, typically with electron
ionization (EI) or electrospray ionization (ESI), coupled to a separation technique like gas
chromatography (GC) or liquid chromatography (LC).
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Caption: General workflow for Mass Spectrometric analysis.

Conclusion

This technical guide provides a predictive spectroscopic analysis of 2,3,6-Trifluoropyridin-4-
amine based on established principles and data from analogous compounds. The tabulated
data and generalized experimental workflows offer a valuable starting point for researchers
working with this compound. It is important to note that experimental verification is crucial, and
the actual spectroscopic data may vary slightly from the predictions presented herein. This
guide serves as a foundational resource to aid in the design of experiments and the
interpretation of future analytical results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1283207#spectroscopic-data-for-2-3-6-
trifluoropyridin-4-amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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